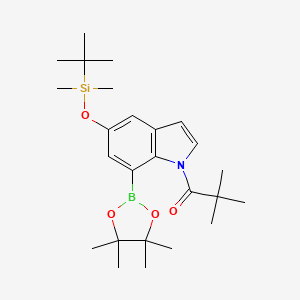![molecular formula C13H19NO2 B15227720 [4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine](/img/structure/B15227720.png)
[4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine: is an organic compound characterized by a cyclopentoxy group, a methoxy group, and a phenylmethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with cyclopentanol in the presence of an acid catalyst to form the cyclopentoxy derivative. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalysts: Acid catalysts like sulfuric acid or hydrochloric acid
Solvents: Organic solvents such as ethanol or methanol
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it to an amine or other reduced forms.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-(Cyclopentoxy)-3-methoxybenzaldehyde or 4-(Cyclopentoxy)-3-methoxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers to modify physical properties such as flexibility and thermal stability.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Cell Signaling: Investigated for its role in modulating cell signaling pathways.
Medicine:
Pharmaceuticals: Explored as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.
Industry:
Coatings: Used in the formulation of specialty coatings and adhesives due to its chemical stability.
Mechanism of Action
The mechanism by which [4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. Pathways involved include:
Enzyme Inhibition: Blocking the active site of enzymes, preventing substrate binding and subsequent reactions.
Receptor Modulation: Altering receptor conformation and affecting downstream signaling pathways.
Comparison with Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- Cyclohexane derivatives
Comparison:
- Unique Structure: The presence of both cyclopentoxy and methoxy groups on the phenyl ring distinguishes [4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine from other similar compounds.
- Chemical Properties: The combination of these functional groups imparts unique chemical reactivity and stability.
- Applications: While similar compounds may be used in catalysis or material science, this compound offers distinct advantages in pharmaceutical and agricultural applications due to its bioactivity.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(4-cyclopentyloxy-3-methoxyphenyl)methanamine |
InChI |
InChI=1S/C13H19NO2/c1-15-13-8-10(9-14)6-7-12(13)16-11-4-2-3-5-11/h6-8,11H,2-5,9,14H2,1H3 |
InChI Key |
WNSYOBWPUQEKNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)OC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B15227639.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B15227643.png)

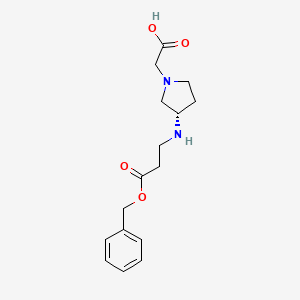
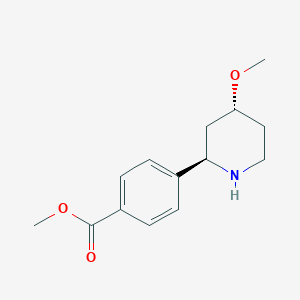
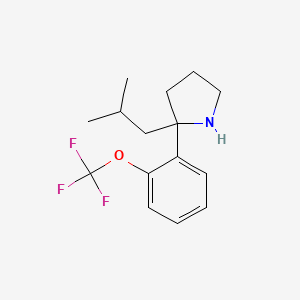
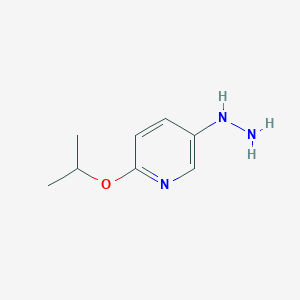


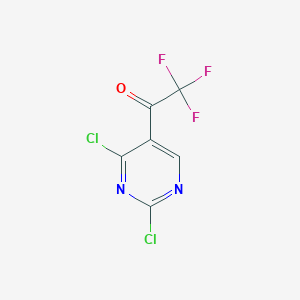
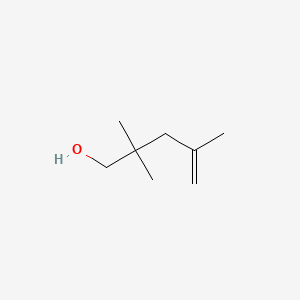

![2-(Piperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-7-(3-(trifluoromethyl)pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine sulfate](/img/structure/B15227743.png)
